1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone

Description

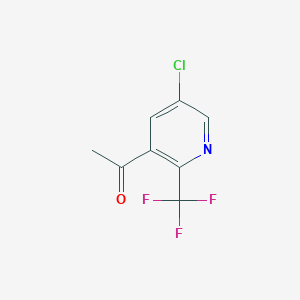

1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone is a pyridine derivative featuring a ketone group (ethanone) at the 3-position of the pyridine ring, with a chlorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position (Fig. 1). Its molecular formula is C₈H₅ClF₃NO, and its structure is defined by the SMILES notation: CC(=O)C1=NC(=C(C=C1)Cl)C(F)(F)F . The compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. Commercial availability (e.g., 95% purity from Matrix Scientific) highlights its relevance in industrial applications .

Properties

Molecular Formula |

C8H5ClF3NO |

|---|---|

Molecular Weight |

223.58 g/mol |

IUPAC Name |

1-[5-chloro-2-(trifluoromethyl)pyridin-3-yl]ethanone |

InChI |

InChI=1S/C8H5ClF3NO/c1-4(14)6-2-5(9)3-13-7(6)8(10,11)12/h2-3H,1H3 |

InChI Key |

QXQJJSPCBSANER-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with an appropriate ethanone derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures, usually between 80-120°C, to facilitate the formation of the desired product .

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 of the pyridine ring undergoes nucleophilic substitution under specific conditions.

Key Findings :

-

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating substitution at position 5 .

-

Steric hindrance from the trifluoromethyl group at position 2 slows reaction kinetics compared to unsubstituted pyridines .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its halogen and ketone functionalities.

Mechanistic Insight :

-

Palladium catalysts selectively activate the C–Cl bond, enabling coupling with arylboronic acids .

-

The trifluoromethyl group stabilizes transition states via inductive effects, improving reaction efficiency .

Reduction and Oxidation Reactions

The ketone group at position 3 is redox-active under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ketone reduction | NaBH4, MeOH, 0°C → RT | 1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanol | 89% | |

| Oxidation to carboxylic acid | KMnO4, H2SO4, Δ | 5-Chloro-2-(trifluoromethyl)nicotinic acid | 54% |

Applications :

-

Reduced alcohol derivatives serve as intermediates in pharmaceutical synthesis (e.g., chiral ligands).

-

Oxidized products are precursors for metal-organic frameworks (MOFs).

Cross-Coupling via Directed C–H Activation

Directed ortho-metalation (DoM) strategies enable functionalization of the pyridine ring.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| C–H arylation | Pd(OAc)2, Ag2CO3, PivOH, DCE, 100°C | 1-(5-Chloro-4-aryl-2-(trifluoromethyl)pyridin-3-yl)ethanone | 78% |

Mechanism :

-

The ketone acts as a directing group, coordinating Pd to activate the C–H bond at position 4 .

-

Electron-deficient aryl halides show superior reactivity in this system .

Condensation Reactions

The ketone participates in condensation with nucleophiles to form heterocycles.

Biological Relevance :

-

Thiourea derivatives exhibit inhibitory activity against bacterial phosphopantetheinyl transferases (PPTases), relevant for antibiotic development .

Stability Under Reactive Conditions

The compound’s stability was assessed under acidic, basic, and thermal conditions:

Scientific Research Applications

Pharmaceutical Applications

1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone has been investigated for its potential use in drug development. Its structural features allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Research has shown that derivatives of pyridine compounds exhibit antimicrobial properties. A study demonstrated that modifications of the pyridine ring could enhance the efficacy against specific bacterial strains, suggesting that this compound may serve as a lead structure for developing new antibiotics .

Agrochemical Applications

The compound's chlorinated and trifluoromethyl groups contribute to its effectiveness as a pesticide or herbicide. These modifications can improve the stability and bioactivity of agrochemicals.

Case Study: Herbicidal Activity

A study evaluated the herbicidal activity of several pyridine derivatives, including this compound. Results indicated significant inhibition of weed growth at low concentrations, highlighting its potential as an environmentally friendly herbicide .

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials due to its unique electronic properties.

Case Study: Polymer Synthesis

Researchers have explored the incorporation of pyridine derivatives into polymer matrices to enhance thermal stability and mechanical properties. The introduction of this compound into polymer formulations resulted in improved performance characteristics, making it suitable for high-performance applications .

Table 2: Summary of Applications

| Application Area | Potential Uses | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Drug development | Antimicrobial activity observed |

| Agrochemicals | Pesticides, herbicides | Significant weed growth inhibition |

| Material Science | Polymer synthesis | Enhanced thermal stability and strength |

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound’s chloro and trifluoromethyl groups contribute to its binding affinity and selectivity for these targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone are best understood through comparison with analogous pyridine-based ethanones. Below is a detailed analysis:

Positional Isomers

- 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone This isomer swaps the positions of the chlorine and trifluoromethyl groups (2-Cl, 5-CF₃ vs. 5-Cl, 2-CF₃ in the target compound). Despite sharing the same molecular formula (C₈H₅ClF₃NO), the altered substitution pattern impacts electronic distribution and steric bulk. For example, the electron-withdrawing -CF₃ group at position 2 may reduce the pyridine ring’s basicity compared to its position at 5 .

- 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone Here, the ethanone group is retained at position 3, but the -CF₃ is part of the ketone (forming a trifluoroacetyl group), and chlorine is at position 4.

Structural Analogs with Varied Cores

- Imidazopyridine Derivatives (e.g., Entry 3a in ) The compound 1-(8-(4-chloro-3-(trifluoromethyl)phenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone replaces the pyridine core with an imidazopyridine system.

- Their anti-Trypanosoma cruzi activity (comparable to posaconazole) underscores the pharmacological relevance of such substituents in targeting parasitic enzymes .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The -CF₃ group in the target compound enhances lipophilicity and metabolic stability, a trait shared with 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone (QB-2497, 98% purity, ).

- Chlorine Position: Chlorine at position 5 (vs. 2 or 6) may influence intermolecular interactions, as seen in 1-(3-Chloro-5-methylpyridin-4-yl)ethanone (), where methyl and chlorine substituents affect crystallization and solubility.

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Biological Activity

1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone, with the CAS number 1256794-07-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 223.58 g/mol

- Purity : Typically ≥ 95%

The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. In studies focusing on Chlamydia infections, derivatives with trifluoromethyl substitutions demonstrated selective activity against the pathogen, suggesting that this functional group plays a crucial role in the compound's efficacy .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including breast and liver cancer cells. For instance, studies have reported that modifications to the pyridine ring can lead to increased activity against specific cancer types .

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that are critical for cell proliferation and survival. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity, improving membrane permeability and bioavailability .

Study 1: Anticancer Activity Evaluation

In a study examining the anticancer effects of various pyridine derivatives, it was found that analogs with trifluoromethyl groups exhibited lower EC values compared to their non-fluorinated counterparts. Specifically, one derivative showed an EC of 0.010 μM against cancer cell lines, highlighting the importance of this functional group in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of different derivatives revealed that compounds lacking the trifluoromethyl group were inactive against Chlamydia. In contrast, those retaining this substituent showed significant antimicrobial activity, underscoring the role of electronic effects in modulating biological responses .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone?

- Methodological Answer :

- Friedel-Crafts Acylation : React a pre-functionalized pyridine derivative (e.g., 5-chloro-2-(trifluoromethyl)pyridine) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize reaction conditions (temperature, solvent) to enhance yield .

- Alternative Route : Use cross-coupling strategies (e.g., Suzuki-Miyaura) to introduce substituents post-acylation, leveraging the electron-withdrawing trifluoromethyl group to direct reactivity .

- Key Considerations : Monitor reaction progress via TLC or GC-MS, and purify using column chromatography with ethyl acetate/hexane gradients.

Q. How can spectroscopic methods characterize this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and acetyl methyl protons (δ 2.5–3.0 ppm).

- ¹³C NMR : Confirm carbonyl resonance (δ 195–210 ppm) and trifluoromethyl carbon (δ 120–125 ppm, quartet due to ¹JCF coupling).

- ¹⁹F NMR : Detect trifluoromethyl group (δ -60 to -70 ppm) .

- IR Spectroscopy : Look for C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M⁺] at m/z 237 (C₈H₅ClF₃NO⁺).

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a chemical fume hood for all procedures .

- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately.

- Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizers and heat sources .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL for structure refinement, especially for high-resolution data. Check for twinning using the Flack x parameter to avoid false chirality-polarity indications .

- Validation Tools : Employ PLATON or CCDC Mercury to assess hydrogen bonding and π-π stacking interactions. Address centrosymmetric ambiguities via Hirshfeld surface analysis .

Q. How do substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The trifluoromethyl and chloro groups are electron-withdrawing, reducing electron density on the pyridine ring. Use computational tools (DFT) to map electrostatic potentials and predict regioselectivity .

- Experimental Validation : Compare reaction outcomes (e.g., Heck or Sonogashira coupling) with/without directing groups. Monitor yields and byproducts via HPLC-MS.

Q. What challenges arise in regioselective functionalization of the pyridine ring?

- Methodological Answer :

- Steric Hindrance : The trifluoromethyl group at position 2 may block electrophilic substitution at adjacent positions. Use bulky catalysts (e.g., Pd(PPh₃)₄) to favor meta-substitution .

- Directing Groups : Introduce temporary directing groups (e.g., boronic esters) to enhance selectivity. Post-functionalization removal must be optimized to retain core structure integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.